molecular formula C42H58N6O11 B12378859 Tamra-peg7-N3

Tamra-peg7-N3

Cat. No.: B12378859
M. Wt: 822.9 g/mol
InChI Key: BCVDBMWWYUGLRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tamra-peg7-N3 is synthesized by attaching seven PEG units to the TAMRA dye. The synthesis involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Tamra-peg7-N3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are triazole-linked conjugates, which are stable and can be used for various applications .

Scientific Research Applications

Tamra-peg7-N3 has a wide range of applications in scientific research, including:

    Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.

    Biology: Employed in bioorthogonal labeling and imaging of biomolecules, such as proteins and nucleic acids.

    Medicine: Utilized in diagnostic assays and therapeutic research, particularly in the development of targeted drug delivery systems.

    Industry: Applied in the development of advanced materials and sensors

Mechanism of Action

Tamra-peg7-N3 exerts its effects through its fluorescent properties and ability to undergo specific chemical reactions. The azide group allows it to participate in click chemistry reactions, forming stable triazole-linked conjugates. These conjugates can be used for labeling and imaging applications, enabling the study of molecular interactions and biological processes .

Comparison with Similar Compounds

Tamra-peg7-N3 is unique due to its combination of fluorescent properties and PEGylation, which enhances its solubility and biocompatibility. Similar compounds include:

Properties

Molecular Formula

C42H58N6O11

Molecular Weight

822.9 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate

InChI

InChI=1S/C24H22N2O3.C18H36N4O8/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-18(23)20-2-4-24-6-8-26-10-12-28-14-16-30-17-15-29-13-11-27-9-7-25-5-3-21-22-19/h5-14H,1-4H3;2-17H2,1H3,(H,20,23)

InChI Key

BCVDBMWWYUGLRY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.